molecular formula C16H16N4O B8374926 2,7-Dimethyl-imidazo[1,2-a]pyridine-3-carboxylic acid (4-methyl-pyridin-2-yl)-amide

2,7-Dimethyl-imidazo[1,2-a]pyridine-3-carboxylic acid (4-methyl-pyridin-2-yl)-amide

Cat. No. B8374926
M. Wt: 280.32 g/mol
InChI Key: KZEOPEKFVDGVDE-UHFFFAOYSA-N
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Patent
US07342025B2

Procedure details

37 ml n-BuLi (1.6 M in hexane) were added dropwise to a solution of 3.2 g 2-amino-4-methylpyridine in 57 ml tetrahydrofuran (THF) at 0° C., while stirring. After warming to room temperature, the mixture was stirred for one hour. The reaction solution was cooled to −78° C., 5.8 g 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, dissolved in 10 ml THF, were slowly added dropwise, and the mixture was stirred for one hour. After addition of 60 ml ammonium chloride at room temperature, the mixture was extracted with methylene chloride, the organic phases were dried over sodium sulfate, and the solvent was removed. The product was purified by boiling and precipitation in hexane and was obtained with a yield of 68%.
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.[NH2:6][C:7]1[CH:12]=[C:11]([CH3:13])[CH:10]=[CH:9][N:8]=1.C([O:16][C:17]([C:19]1[N:23]2[CH:24]=[CH:25][C:26]([CH3:28])=[CH:27][C:22]2=[N:21][C:20]=1[CH3:29])=O)C.[Cl-].[NH4+]>O1CCCC1>[CH3:13][C:11]1[CH:10]=[CH:9][N:8]=[C:7]([NH:6][C:17]([C:19]2[N:23]3[CH:24]=[CH:25][C:26]([CH3:28])=[CH:27][C:22]3=[N:21][C:20]=2[CH3:29])=[O:16])[CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
37 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
3.2 g
Type
reactant
Smiles
NC1=NC=CC(=C1)C
Name
Quantity
57 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C2N1C=CC(=C2)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to −78° C.
ADDITION
Type
ADDITION
Details
were slowly added dropwise
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phases were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The product was purified
CUSTOM
Type
CUSTOM
Details
precipitation in hexane
CUSTOM
Type
CUSTOM
Details
was obtained with a yield of 68%

Outcomes

Product
Name
Type
Smiles
CC1=CC(=NC=C1)NC(=O)C1=C(N=C2N1C=CC(=C2)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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